molecular formula C16H16N4O2S2 B12807422 S-(1-Phenyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate CAS No. 52065-87-9

S-(1-Phenyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate

Cat. No.: B12807422
CAS No.: 52065-87-9
M. Wt: 360.5 g/mol
InChI Key: BBAFUKNFYNNPSB-UHFFFAOYSA-N
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Description

S-(1-Phenyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate is a chemical compound known for its unique structure and properties It is composed of a tetrazole ring attached to a phenyl group and a sulfonothioate moiety linked to a trimethylbenzene ring

Preparation Methods

The synthesis of S-(1-Phenyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate typically involves the reaction of 1-phenyl-1H-tetrazole with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

S-(1-Phenyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

S-(1-Phenyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of S-(1-Phenyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The sulfonothioate group can undergo redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

S-(1-Phenyl-1H-tetraazol-5-yl) 2,4,6-trimethylbenzenesulfonothioate can be compared with other tetrazole derivatives and sulfonothioate compounds. Similar compounds include:

The uniqueness of this compound lies in its combined tetrazole and sulfonothioate functionalities, which confer distinct chemical and biological properties.

Properties

CAS No.

52065-87-9

Molecular Formula

C16H16N4O2S2

Molecular Weight

360.5 g/mol

IUPAC Name

1-phenyl-5-(2,4,6-trimethylphenyl)sulfonylsulfanyltetrazole

InChI

InChI=1S/C16H16N4O2S2/c1-11-9-12(2)15(13(3)10-11)24(21,22)23-16-17-18-19-20(16)14-7-5-4-6-8-14/h4-10H,1-3H3

InChI Key

BBAFUKNFYNNPSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)SC2=NN=NN2C3=CC=CC=C3)C

Origin of Product

United States

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